beta-Cyclopropyl-3,4-difluorobenzenepropanoic acid - 1216117-17-7

beta-Cyclopropyl-3,4-difluorobenzenepropanoic acid

Catalog Number: EVT-3105101
CAS Number: 1216117-17-7
Molecular Formula: C12H12F2O2
Molecular Weight: 226.223
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

trans-9(RS)-(18)F-fluoro-3,4(RS,RS)-methyleneheptadecanoic acid ((18)F-FCPHA)

Compound Description: (18)F-FCPHA is a radiolabeled fatty acid designed for imaging myocardial fatty acid metabolism using Positron Emission Tomography (PET). The cyclopropyl group in this compound is strategically placed to influence its accumulation in the heart while undergoing partial metabolism before cellular trapping. []

Relevance: (18)F-FCPHA shares a structural parallel with beta-Cyclopropyl-3,4-difluorobenzenepropanoic acid through the presence of a cyclopropyl group. This shared motif suggests potential similarities in their interactions with biological targets, particularly those influenced by hydrophobic interactions or steric constraints imposed by the cyclopropyl ring. Both compounds also belong to the broader class of carboxylic acids, indicating potential similarities in their physicochemical properties. []

Relevance: (18)F-FBMHA serves as a direct structural analog to (18)F-FCPHA, differing only by the absence of the cyclopropyl ring. This comparison highlights the significance of the cyclopropyl group in influencing the biological activity of these fatty acid analogs. By comparing the behavior of (18)F-FBMHA with beta-Cyclopropyl-3,4-difluorobenzenepropanoic acid, researchers can infer the potential impact of the cyclopropyl group in the context of the latter compound's biological activity. []

(S)-5,6-difluoro-4-cyclopropylethynyl-4-trifluoromethyl-3,4-dihydro-2(1H)-quinazolinone (DPC 963)

Compound Description: DPC 963 is a non-nucleoside reverse transcriptase inhibitor that undergoes metabolic activation in rats, leading to the formation of reactive intermediates like oxirene and benzoquinone imine. These intermediates form conjugates with glutathione, providing insights into the drug's metabolic pathways. []

Relevance: DPC 963 shares the cyclopropyl group with beta-Cyclopropyl-3,4-difluorobenzenepropanoic acid, suggesting potential similarities in their metabolic transformations. The presence of fluorine atoms in both compounds further strengthens this link, as fluorine substitution can significantly impact metabolic stability and pathways. Studying DPC 963's metabolic profile might offer valuable clues about the potential metabolic fate of the target compound. []

alpha-aminoacyl-L-cis-4,5-methanoprolinenitrile-based inhibitors

Compound Description: This class of compounds represents dipeptide mimetics incorporating a methanoprolinenitrile scaffold. These molecules act as dipeptidyl peptidase IV (DPP-IV) inhibitors, which are clinically relevant for treating type 2 diabetes by preventing the degradation of glucagon-like peptide-1. []

Relevance: While structurally distinct from beta-Cyclopropyl-3,4-difluorobenzenepropanoic acid, the alpha-aminoacyl-L-cis-4,5-methanoprolinenitrile-based inhibitors highlight the importance of incorporating specific structural motifs to achieve desired biological activity. The cyclopropyl group in the target compound could play a crucial role in its interaction with specific biological targets, just as the methanoprolinenitrile scaffold is essential for DPP-IV inhibition. []

Properties

CAS Number

1216117-17-7

Product Name

beta-Cyclopropyl-3,4-difluorobenzenepropanoic acid

IUPAC Name

3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid

Molecular Formula

C12H12F2O2

Molecular Weight

226.223

InChI

InChI=1S/C12H12F2O2/c13-10-4-3-8(5-11(10)14)9(6-12(15)16)7-1-2-7/h3-5,7,9H,1-2,6H2,(H,15,16)

InChI Key

IVCQMJNKNPBJPU-UHFFFAOYSA-N

SMILES

C1CC1C(CC(=O)O)C2=CC(=C(C=C2)F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.